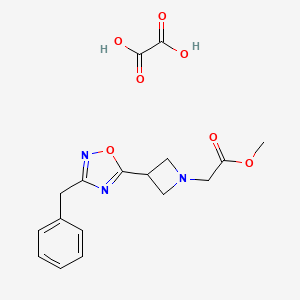

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate

Description

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a benzyl group, linked to an azetidine (4-membered nitrogen-containing ring). The azetidine is further connected via a methyl acetate ester group, with the entire structure stabilized as an oxalate salt. This compound’s structural complexity combines pharmacologically relevant motifs:

- 1,2,4-Oxadiazole: Known for metabolic stability and hydrogen-bonding capabilities, often used in drug design .

- Oxalate salt: Improves crystallinity and stability, facilitating handling and storage.

Properties

IUPAC Name |

methyl 2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3.C2H2O4/c1-20-14(19)10-18-8-12(9-18)15-16-13(17-21-15)7-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQQJFUGJVJYFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CC(C1)C2=NC(=NO2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through a condensation reaction between a benzyl hydrazine derivative and an appropriate carboxylic acid or its derivative. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .

-

Azetidine Ring Formation: : The azetidine ring is usually formed via a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-amino ester, with a halogenating agent like phosphorus tribromide (PBr₃) or through intramolecular cyclization using a base like sodium hydride (NaH) in an aprotic solvent .

-

Esterification: : The ester group is introduced by reacting the intermediate compound with methyl chloroformate or dimethyl sulfate in the presence of a base such as triethylamine (TEA) or pyridine .

-

Oxalate Formation: : Finally, the oxalate salt is formed by reacting the esterified product with oxalic acid or its derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives under strong oxidizing conditions such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .

-

Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Substitution: : The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ester group, forming amides or alcohol derivatives .

Common Reagents and Conditions

Oxidizing Agents: KMnO₄, CrO₃

Reducing Agents: LiAlH₄, NaBH₄

Nucleophiles: Amines, Alcohols

Solvents: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF)

Major Products

Oxidation: Benzaldehyde, Benzoic acid derivatives

Reduction: Amine derivatives

Substitution: Amides, Alcohol derivatives

Scientific Research Applications

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate has several applications in scientific research:

-

Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent .

-

Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes .

-

Biological Studies: : The compound can be used in studies to understand the interaction of oxadiazole and azetidine derivatives with biological targets, aiding in the design of new bioactive molecules .

-

Industrial Applications:

Mechanism of Action

The mechanism by which Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The azetidine ring may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous heterocycles, emphasizing substituents, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Heterocycle Isomerism :

- The 1,2,4-oxadiazole in the main compound differs from 1,3,4-oxadiazoles (e.g., ) in nitrogen positioning, altering electronic distribution and hydrogen-bonding capacity. This impacts metabolic stability and target binding .

Substituent Effects: Benzyl vs. Azetidine vs. Benzoxazine: The strained azetidine may improve selectivity in biological interactions compared to the 6-membered benzoxazine ring, which offers planar rigidity for π-stacking .

Synthetic Approaches :

- The main compound’s oxalate salt form suggests post-synthetic modification (e.g., acid-base reaction) for crystallization, a common strategy to improve purity .

- Analogous compounds use hydrazones or acyl chlorides as intermediates, with yields varying based on substituent complexity .

Its azetidine-oxadiazole hybrid structure may target neurological or inflammatory pathways, given azetidine’s prevalence in bioactive molecules.

Research Implications

- Drug Design: The azetidine-1,2,4-oxadiazole scaffold offers a novel template for CNS or antimicrobial agents, leveraging conformational strain and metabolic stability.

- Material Science : Oxalate salt formation could be explored for co-crystallization strategies in polymorph screening.

Biological Activity

Methyl 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetate oxalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₁₅H₁₈N₄O₄

Molecular Weight : 306.33 g/mol

IUPAC Name : this compound

The compound features a unique structure that includes an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Oxidative Stress Modulation : Studies indicate that compounds containing oxadiazole rings can influence oxidative stress pathways. They may act as antioxidants or pro-oxidants depending on the cellular context, which is crucial in conditions like cancer and neurodegenerative diseases .

- Enzyme Inhibition : The presence of the azetidine moiety suggests potential inhibition of specific enzymes involved in metabolic pathways. This could impact processes such as cell proliferation and apoptosis .

- Receptor Interaction : The benzyl group may facilitate binding to various receptors, potentially modulating signaling pathways involved in inflammation and immune responses .

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. A study highlighted that derivatives with the oxadiazole structure have minimum inhibitory concentrations (MICs) that are competitive with established antibiotics .

Anticancer Potential

Several studies have reported the anticancer properties of oxadiazole-containing compounds. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. The specific activity of this compound in cancer models remains to be fully elucidated but shows promise based on structural analogs .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. This compound was included in the screening and demonstrated significant antibacterial activity with an MIC value comparable to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays using human breast cancer cell lines showed that this compound induced cytotoxic effects at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.